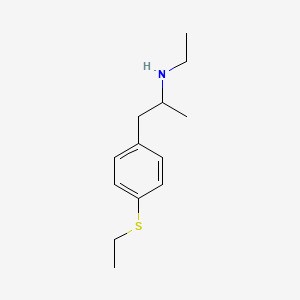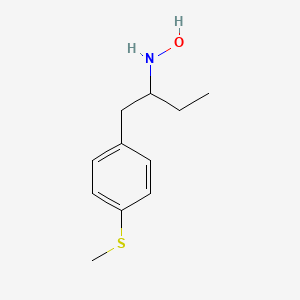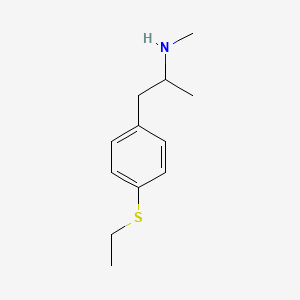
2-N-Ethylamino-1-(4-methylthiophenyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Ethylamino-1-(4-Methylthiophenyl)propan ist eine chemische Verbindung, die zur Klasse der Phenethylamine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylaminogruppe aus, die an eine Propan-Kette gebunden ist, die wiederum mit einer 4-Methylthiophenylgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-N-Ethylamino-1-(4-Methylthiophenyl)propan umfasst typischerweise die Reaktion von 4-Methylthiophenylaceton mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Reduktionsmittels wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittel, werden optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-N-Ethylamino-1-(4-Methylthiophenyl)propan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine effiziente und kostengünstige Produktion sicherzustellen. Die Reaktionsbedingungen werden sorgfältig überwacht und gesteuert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
2-N-Ethylamino-1-(4-Methylthiophenyl)propan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethylaminogruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Halogenide, Amine und Thiole können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und Alkohole.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese.
Biologie: Die Verbindung wurde auf ihre Wechselwirkungen mit biologischen Makromolekülen und ihr Potenzial als biochemischer Sonde untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-N-Ethylamino-1-(4-Methylthiophenyl)propan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie dem Serotonin-Transporter (SERT). Die Verbindung hemmt die Wiederaufnahme von Serotonin und erhöht so dessen Verfügbarkeit im synaptischen Spalt. Diese Wirkung wird durch die Bindung der Verbindung an den Transporter vermittelt, die die Wiederaufnahme von Serotonin in das präsynaptische Neuron verhindert .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Ethylamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-N-Ethylamino-1-(4-methylthiophenyl)propane involves its interaction with specific molecular targets, such as the serotonin transporter (SERT). The compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through the binding of the compound to the transporter, which prevents the reabsorption of serotonin into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
2-N-Ethylamino-1-(4-Methylthiophenyl)propan kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-Methyl-1-(4-Methylthiophenyl)-2-morpholinopropan-1-on: Diese Verbindung teilt einen ähnlichen strukturellen Rahmen, unterscheidet sich aber durch das Vorhandensein eines Morpholinrings anstelle einer Ethylaminogruppe.
Schwefel-substituierte Alpha-Alkyl-Phenethylamine: Diese Verbindungen haben ähnliche schwefelhaltige Gruppen und zeigen vergleichbare biologische Aktivitäten.
Eigenschaften
Molekularformel |
C12H19NS |
|---|---|
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
N-ethyl-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
InChI-Schlüssel |
LAWDOCPCCFOXQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)CC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
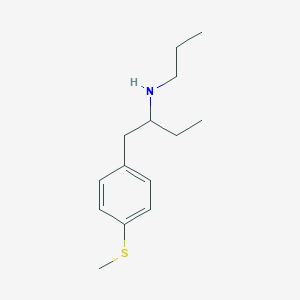
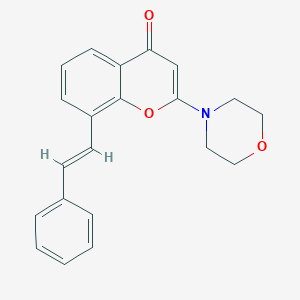
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
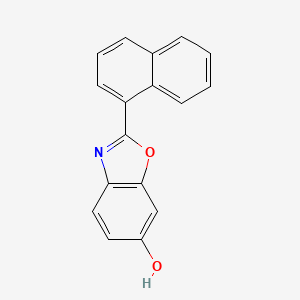
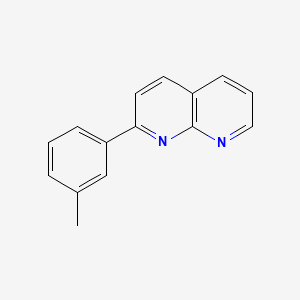
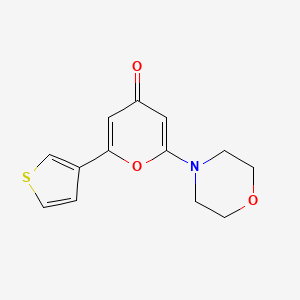
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)

